molecular formula C26H18BrCl2NO6 B12459155 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12459155
M. Wt: 591.2 g/mol
InChI Key: GBFYKFXWNRDFGB-UHFFFAOYSA-N
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Description

2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both dichlorophenyl and bromophenyl groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the reaction between 2,4-dichlorophenyl carbonyl chloride and 4-hydroxybenzaldehyde can produce an intermediate, which is then reacted with 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid under suitable conditions to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow microreactors to enhance reaction efficiency and yield. This method allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of dichlorophenyl and bromophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H18BrCl2NO6

Molecular Weight

591.2 g/mol

IUPAC Name

[2-[4-(2,4-dichlorobenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C26H18BrCl2NO6/c27-17-3-6-19(7-4-17)30-13-16(11-24(30)32)25(33)35-14-23(31)15-1-8-20(9-2-15)36-26(34)21-10-5-18(28)12-22(21)29/h1-10,12,16H,11,13-14H2

InChI Key

GBFYKFXWNRDFGB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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